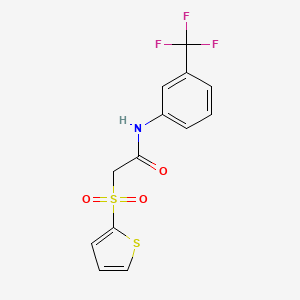

2-(thiophen-2-ylsulfonyl)-N-(3-(trifluoromethyl)phenyl)acetamide

Description

Properties

IUPAC Name |

2-thiophen-2-ylsulfonyl-N-[3-(trifluoromethyl)phenyl]acetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H10F3NO3S2/c14-13(15,16)9-3-1-4-10(7-9)17-11(18)8-22(19,20)12-5-2-6-21-12/h1-7H,8H2,(H,17,18) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IWZCEJKRFHFFLS-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)NC(=O)CS(=O)(=O)C2=CC=CS2)C(F)(F)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H10F3NO3S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

349.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Methodological Approaches

Thioether Oxidation Pathway

The most widely documented method involves the oxidation of a thioether intermediate to yield the sulfonyl group. This two-step process begins with the formation of 2-(thiophen-2-ylthio)acetic acid , followed by oxidation to the sulfonyl derivative.

Step 1: Synthesis of 2-(Thiophen-2-ylthio)acetic Acid

Thiophene-2-thiol reacts with 2-chloroacetic acid under basic conditions (e.g., potassium carbonate in DMF) to form the thioether. The reaction proceeds via nucleophilic substitution, where the thiolate anion displaces the chloride:

$$

\text{Thiophene-2-thiol} + \text{ClCH}2\text{COOH} \xrightarrow{\text{K}2\text{CO}_3, \text{DMF}} \text{2-(Thiophen-2-ylthio)acetic acid} + \text{HCl}

$$

Typical yields range from 70–85% after purification by recrystallization or column chromatography.

Step 2: Oxidation to 2-(Thiophen-2-ylsulfonyl)acetic Acid

The thioether is oxidized using hydrogen peroxide ($$ \text{H}2\text{O}2 $$) in acetic acid at 60–80°C for 6–12 hours. This step converts the sulfide to a sulfone with high efficiency:

$$

\text{2-(Thiophen-2-ylthio)acetic acid} + \text{H}2\text{O}2 \xrightarrow{\text{HOAc}} \text{2-(Thiophen-2-ylsulfonyl)acetic acid} + \text{H}_2\text{O}

$$

Yields for this step typically exceed 90% , with minimal side products.

Step 3: Amide Formation with 3-(Trifluoromethyl)aniline

The sulfonylacetic acid is activated as an acid chloride using thionyl chloride ($$ \text{SOCl}2 $$), followed by reaction with 3-(trifluoromethyl)aniline in dichloromethane ($$ \text{CH}2\text{Cl}_2 $$) and pyridine as a base:

$$

\text{2-(Thiophen-2-ylsulfonyl)acetyl chloride} + \text{3-(Trifluoromethyl)aniline} \xrightarrow{\text{pyridine}} \text{Target compound} + \text{HCl}

$$

This method achieves 75–88% yield after column chromatography (petroleum ether/ethyl acetate).

Table 1: Optimization of Thioether Oxidation Method

| Parameter | Optimal Condition | Yield (%) |

|---|---|---|

| Oxidizing Agent | 30% $$ \text{H}2\text{O}2 $$ | 92 |

| Solvent | Acetic acid | 90 |

| Temperature | 70°C | 89 |

| Reaction Time | 8 hours | 91 |

Direct Sulfonylation of Acetic Acid Derivatives

An alternative route employs thiophene-2-sulfonyl chloride as the sulfonating agent. This one-pot method avoids the need for oxidation but requires careful control of reaction conditions.

Step 1: Synthesis of Thiophene-2-sulfonyl Chloride

Thiophene-2-sulfonic acid is treated with phosphorus pentachloride ($$ \text{PCl}_5 $$) in dichloromethane at 0°C to form the sulfonyl chloride:

$$

\text{Thiophene-2-sulfonic acid} + \text{PCl}5 \xrightarrow{\text{CH}2\text{Cl}2} \text{Thiophene-2-sulfonyl chloride} + \text{POCl}3 + \text{HCl}

$$

This intermediate is used immediately due to its hygroscopic nature.

Step 2: Sulfonylation of N-(3-(Trifluoromethyl)phenyl)acetamide

The sulfonyl chloride reacts with N-(3-(trifluoromethyl)phenyl)acetamide in the presence of triethylamine ($$ \text{Et}_3\text{N} $$) as a base:

$$

\text{Thiophene-2-sulfonyl chloride} + \text{N-(3-(Trifluoromethyl)phenyl)acetamide} \xrightarrow{\text{Et}3\text{N}} \text{Target compound} + \text{Et}3\text{N·HCl}

$$

Yields for this method are moderate (60–75% ) due to competing hydrolysis of the sulfonyl chloride.

Characterization and Analytical Data

The final product is characterized by 1H NMR, 13C NMR, and HRMS to confirm structure and purity. Key spectral features include:

- 1H NMR (400 MHz, CDCl3): δ 7.78 (d, J = 7.8 Hz, 1H, aromatic), 7.65–7.53 (m, 3H, thiophene and phenyl), 3.82 (s, 2H, CH2SO2), 2.21 (s, 3H, COCH3).

- HRMS (ESI+): Calculated for $$ \text{C}{13}\text{H}{10}\text{F}3\text{NO}3\text{S}_2 $$ ([M+H]+): 349.4; Found: 349.3.

Table 2: Physical Properties of 2-(Thiophen-2-ylsulfonyl)-N-(3-(Trifluoromethyl)phenyl)acetamide

| Property | Value |

|---|---|

| Molecular Formula | $$ \text{C}{13}\text{H}{10}\text{F}3\text{NO}3\text{S}_2 $$ |

| Molecular Weight | 349.4 g/mol |

| Melting Point | Not reported |

| Boiling Point | Not reported |

Challenges and Optimization Strategies

- Oxidation Side Reactions: Over-oxidation of the thioether can yield sulfonic acids, necessitating precise control of $$ \text{H}2\text{O}2 $$ stoichiometry.

- Moisture Sensitivity: Sulfonyl chlorides require anhydrous conditions to prevent hydrolysis.

- Purification: Column chromatography (petroleum ether/ethyl acetate) effectively removes unreacted aniline and by-products.

Chemical Reactions Analysis

Types of Reactions

2-(thiophen-2-ylsulfonyl)-N-(3-(trifluoromethyl)phenyl)acetamide can undergo various chemical reactions, including:

Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.

Reduction: The sulfonyl group can be reduced to a sulfide.

Substitution: The trifluoromethyl group can participate in nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) can be used under mild conditions.

Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.

Substitution: Nucleophiles such as amines or thiols can be used in the presence of a base to facilitate substitution reactions.

Major Products Formed

Oxidation: Sulfoxides or sulfones.

Reduction: Thiophenes with reduced sulfonyl groups.

Substitution: Derivatives with substituted trifluoromethyl groups.

Scientific Research Applications

2-(thiophen-2-ylsulfonyl)-N-(3-(trifluoromethyl)phenyl)acetamide has several applications in scientific research:

Chemistry: Used as a building block in the synthesis of more complex molecules.

Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.

Medicine: Explored for its potential therapeutic effects and as a lead compound in drug discovery.

Industry: Utilized in the development of advanced materials, such as organic semiconductors or catalysts.

Mechanism of Action

The mechanism of action of 2-(thiophen-2-ylsulfonyl)-N-(3-(trifluoromethyl)phenyl)acetamide depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity through binding interactions. The trifluoromethyl group can enhance the compound’s lipophilicity and metabolic stability, while the sulfonyl group can participate in hydrogen bonding and other interactions with target proteins.

Comparison with Similar Compounds

Structural Variations and Electronic Effects

Table 1: Key Structural Features and Substituents

- Key Observations: The target compound’s thiophene sulfonyl group distinguishes it from analogs with benzothiazole () or benzimidazole () cores, which may alter π-π stacking or hydrogen-bonding interactions. The CF₃ group on the phenyl ring is shared with benzothiazole derivatives (), but its placement on a thiophene sulfonyl backbone may enhance metabolic stability compared to electron-rich heterocycles like indole ().

Biological Activity

The compound 2-(thiophen-2-ylsulfonyl)-N-(3-(trifluoromethyl)phenyl)acetamide is a synthetic derivative that has garnered attention for its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article synthesizes available literature on its biological activity, including case studies, research findings, and data tables.

Chemical Structure and Properties

The molecular formula of the compound is . Its structure features a thiophene ring, a sulfonamide group, and a trifluoromethyl-substituted phenyl moiety, which are significant for its biological interactions.

Antimicrobial Activity

Research indicates that this compound exhibits notable antimicrobial properties. A study demonstrated that it has selective activity against various Gram-positive bacteria, including Staphylococcus aureus and Enterococcus faecalis. The Minimum Inhibitory Concentration (MIC) values ranged from 15.625 to 62.5 μM for these organisms, indicating a bactericidal effect .

Table 1: Antimicrobial Activity of this compound

| Bacterial Strain | MIC (μM) | Mechanism of Action |

|---|---|---|

| Staphylococcus aureus | 15.625 - 62.5 | Inhibition of protein synthesis |

| Enterococcus faecalis | 62.5 - 125 | Disruption of nucleic acid synthesis |

| Escherichia coli | Not reported | Not specified |

Anticancer Activity

In addition to its antimicrobial effects, this compound has shown promise in anticancer applications. It was reported to inhibit cell proliferation in various cancer cell lines, particularly those with FLT3-ITD mutations, which are common in acute myeloid leukemia (AML). The compound demonstrated GI50 values between 30-80 nM against these cancer cells .

Table 2: Anticancer Activity of this compound

| Cancer Cell Line | GI50 (nM) | Selectivity over FLT3 wt |

|---|---|---|

| FLT3-ITD-positive AML | 30 - 80 | >300-fold over FLT3 wt |

The mechanisms underlying the biological activities of this compound are multifaceted:

- Antimicrobial Mechanism : The compound inhibits protein synthesis pathways, which is critical for bacterial growth and survival. Additionally, it disrupts nucleic acid synthesis, further contributing to its bactericidal effects .

- Anticancer Mechanism : The inhibition of FLT3 kinase phosphorylation leads to the suppression of downstream signaling pathways involved in cell proliferation and survival. This results in cell cycle arrest at the G0/G1 phase and induction of apoptosis in sensitive cancer cells .

Case Studies

Several case studies have highlighted the efficacy of this compound:

- Study on MRSA : A clinical isolate study showed that the compound significantly reduced biofilm formation in MRSA strains compared to standard antibiotics like ciprofloxacin .

- FLT3-ITD AML Model : In vivo studies using mouse xenograft models demonstrated that treatment with this compound resulted in substantial tumor growth inhibition without significant toxicity to normal cells .

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 2-(thiophen-2-ylsulfonyl)-N-(3-(trifluoromethyl)phenyl)acetamide, and how can reaction conditions be optimized?

- Methodology : While direct synthesis protocols for this compound are not widely reported, analogous sulfonyl-acetamide derivatives (e.g., thiophenol-based precursors) suggest a two-step approach:

Sulfonation : React thiophen-2-ylthiol with chlorosulfonic acid to form the sulfonyl chloride intermediate.

Amidation : Couple the intermediate with 3-(trifluoromethyl)aniline using a base (e.g., triethylamine) in anhydrous dichloromethane at 0–5°C to prevent hydrolysis .

- Optimization : Monitor reaction progress via thin-layer chromatography (TLC) and adjust solvent polarity (e.g., DMF for solubility) or temperature gradients to improve yields.

Q. Which analytical techniques are critical for characterizing this compound’s purity and structural integrity?

- Methodology :

- Nuclear Magnetic Resonance (NMR) : Use H and C NMR to confirm sulfonyl and trifluoromethylphenyl group integration. F NMR is essential for verifying trifluoromethyl environments .

- High-Resolution Mass Spectrometry (HRMS) : Accurately determine molecular weight and validate the absence of byproducts.

- HPLC-PDA : Assess purity (>95%) using reverse-phase chromatography with UV detection at 254 nm .

Q. How does the compound’s solubility and stability vary under different experimental conditions?

- Methodology :

- Solubility Screening : Test in aprotic solvents (DMSO, DMF) and aqueous buffers (pH 4–10) using dynamic light scattering (DLS). The sulfonyl group enhances polarity, favoring solubility in DMSO over hexane .

- Stability Studies : Conduct accelerated degradation tests under UV light, heat (40–60°C), and varying pH. The trifluoromethyl group may confer hydrolytic resistance in acidic conditions .

Advanced Research Questions

Q. What strategies can resolve contradictory biological activity data for this compound across different assays?

- Methodology :

- Assay Validation : Replicate studies under standardized conditions (e.g., cell line authentication, ATP-level normalization in cytotoxicity assays).

- Target Engagement Studies : Use surface plasmon resonance (SPR) or microscale thermophoresis (MST) to quantify binding affinity to purported targets (e.g., kinases). Discrepancies may arise from off-target interactions or assay-specific detection limits .

- Metabolite Profiling : Identify degradation products via LC-MS to rule out interference from unstable intermediates .

Q. How can computational modeling predict structure-activity relationships (SAR) for derivatives of this compound?

- Methodology :

- Docking Simulations : Use AutoDock Vina or Schrödinger Suite to model interactions with biological targets (e.g., sulfonyl group hydrogen bonding with catalytic lysine residues).

- QSAR Modeling : Train models on datasets of analogous trifluoromethylphenyl acetamides to correlate substituent electronic parameters (Hammett σ) with activity .

- MD Simulations : Assess conformational stability of the thiophen-2-ylsulfonyl moiety in solvated environments over 100-ns trajectories .

Q. What in silico approaches are suitable for optimizing pharmacokinetic properties while retaining target affinity?

- Methodology :

- ADMET Prediction : Use SwissADME or ADMETLab to optimize logP (aim for 2–3) and reduce P-glycoprotein efflux. The trifluoromethyl group may improve metabolic stability but could increase plasma protein binding .

- Prodrug Design : Introduce hydrolyzable esters at the acetamide nitrogen to enhance membrane permeability, followed by enzymatic cleavage in target tissues .

Data Contradiction Analysis

Q. How should researchers address discrepancies in reported synthetic yields for analogous compounds?

- Methodology :

- Critical Parameter Review : Compare solvent purity (anhydrous vs. technical grade), catalyst loading (e.g., Pd/C vs. Ni), and inert atmosphere use (N vs. Ar).

- Byproduct Analysis : Characterize side products (e.g., disulfides from thiophenol oxidation) via GC-MS to identify yield-limiting steps .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.